Cyanoguanidine-15N4

Vue d'ensemble

Description

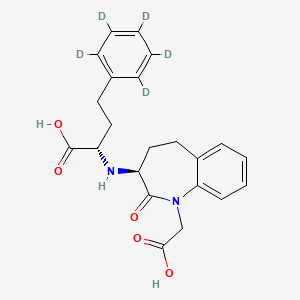

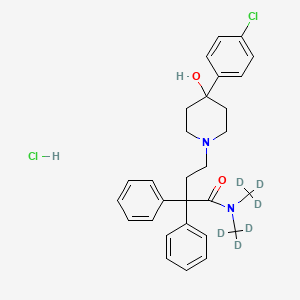

Cyanoguanidine-15N4 (CGN-15N4) is a nitrogen-containing heterocyclic compound that has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, and it is also used as a ligand for metal-catalyzed reactions. CGN-15N4 has been studied extensively in recent years, and its potential applications in scientific research are becoming increasingly apparent. In

Applications De Recherche Scientifique

Nitrogen Dynamics Research

Cyanoguanidine-15N4 is instrumental in advancing our understanding of nitrogen dynamics in various fields, including chemical and biological sciences. It is used as a tracer to study nitrogen flows in agro-ecosystems and to understand the nitrogen cycle in soils and plant nitrogen use .

Wastewater Treatment

Poly(methylene-co-cyanoguanidine) (PMCG), which includes Cyanoguanidine-15N4, is used in wastewater treatment due to its oligomeric polycationic nature. It serves as an eco-friendly nitrogen fertilizer with prolonged activity, contributing to environmental sustainability .

Nanotechnology

Cyanoguanidine-15N4 compounds are used to functionalize graphene oxide surfaces for the adsorption and stabilization of palladium nanoparticles. This creates a heterogeneous nanocatalyst with increased palladium adsorption, which has implications in various nanotechnology applications .

Mécanisme D'action

Target of Action

Cyanoguanidine-15N4 is a nitrogen-enriched heterocyclic compound . It is distinguished by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (15N), enhancing its utility in scientific investigations through its unique isotopic signature . .

Mode of Action

Cyanoguanidines, a group to which cyanoguanidine-15n4 belongs, have been shown to interfere with cellular metabolism and nf-κb signaling . For instance, CHS 828, a pyridyl cyanoguanidine, has been reported to inhibit nicotinamide phosphoribosyl transferase .

Biochemical Pathways

Cyanoguanidines have been associated with the modulation of cellular metabolism and nf-κb signaling pathways . These pathways play crucial roles in cell proliferation, survival, and immune responses.

Propriétés

IUPAC Name |

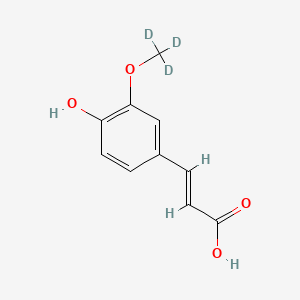

2-((15N)azanylidynemethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)/i3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBSISYHAICWAH-PQVJJBODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#[15N])[15N]=C([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)